Ibf5map hydrochloride
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Overview
Description
Ibf5map hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
The synthesis of Ibf5map hydrochloride involves several steps. One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring . This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to introduce the N-methylpropan-2-amine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ibf5map hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ibf5map hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ibf5map hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ibf5map hydrochloride can be compared with other benzofuran derivatives such as:
5-({3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfanyl]phenyl}sulfanyl)-2-benzofuran-1,3-dione: This compound also exhibits biological activities and is used in similar applications.
Benzofuran substituted chalcones: These compounds are known for their anticancer properties and are used in drug development.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13-2)5-10-3-4-11-7-14-8-12(11)6-10;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOSVWZLPAKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(COC2)C=C1)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551115-14-9 |
Source
|
Record name | Ibf5map hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2551115149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBF5MAP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q464ZK8KZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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